molecular formula C12H14N4O2 B2624603 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide CAS No. 79878-27-6

1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide

Cat. No. B2624603
CAS RN: 79878-27-6
M. Wt: 246.27
InChI Key: LTXFNOZRVDFIKB-UHFFFAOYSA-N
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Description

This compound is also known as Nalidixic acid sodium salt . It has a molecular weight of 254.22 .


Synthesis Analysis

Nalidixic acid sodium salt is an inhibitor of bacterial DNA polymerase (DNA gyrase) and avian myeloblastoma virus reverse transcriptase . It inhibits nucleic acid and protein synthesis in Saccharomyces cerevisiae .


Molecular Structure Analysis

The empirical formula of this compound is C12H11N2NaO3 . The InChI code is 1S/C12H12N2O3.Na/c1-3-14-6-9 (12 (16)17)10 (15)8-5-4-7 (2)13-11 (8)14;/h4-6H,3H2,1-2H3, (H,16,17);/q;+1/p-1 .


Chemical Reactions Analysis

This compound is known to interfere with DNA synthesis . It is an inhibitor of bacterial DNA polymerase (DNA gyrase) and avian myeloblastoma virus reverse transcriptase .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.27 . It is recommended to be stored at 28 C .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide is involved in the synthesis of substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines, as shown in a study that explored its conversion through ([1,8]naphthyridin-3-yl)carbonylguanidine derivatives (Plisson & Chenault, 2001).
  • The compound has been used in a route for synthesizing ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, involving reduction, regiosselective deprotonation, methylation, and selenation (Kiely, 1991).

Biological Activity and Applications

  • A study synthesized chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides with incorporated peptide linkage from this compound, testing their antimicrobial properties (Khalifa, Amr, Al-Omar, & Nossier, 2016).
  • In another research, 1-Ethyl-6-fluoro-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, derived from this compound, was used to synthesize enoxacin, an antibacterial agent (Sanchez & Rogowski, 1987).

Structural and Analytical Studies

  • The structural analysis of N′-[(E)-Benzylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide revealed important crystallographic and hydrogen bonding details, providing insights into its chemical behavior (Deeba et al., 2009).

Synthesis of Derivatives and Analogues

  • The compound has been utilized in synthesizing novel derivatives like 3-[5-(1H-Benzimidazol-2-Ylmethanesulfonyl)-4-Phenyl-4H-(1,2,4)Triazol-3-Yl]-1H-(1,8)Naphthyridin-4-One, highlighting its versatility in the synthesis of complex molecules (Venkateshwarlu, Chaitanya, & Dubey, 2012).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause respiratory sensitization, skin sensitization, germ cell mutagenicity, and specific target organ toxicity (single exposure). The target organs include the central nervous system (CNS) .

Future Directions

The compound is a featured product for Apoptosis research . It is being used to learn more about bioactive small molecules for other areas of research .

properties

IUPAC Name

1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-3-16-6-9(12(18)15-13)10(17)8-5-4-7(2)14-11(8)16/h4-6H,3,13H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXFNOZRVDFIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide

Citations

For This Compound
23
Citations
F Deeba, MA Khan, M Zia-Ur-Rehman… - … Section E: Structure …, 2009 - scripts.iucr.org
In the crystal structure of the title compound, C19H18N4O3, the fused-ring system is essentially planar [maximum deviation is 0.031 (2) Å] while the dihedral angle between the ring …
Number of citations: 7 scripts.iucr.org
F Deeba, MA Khan, M Zia-ur-Rehman… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C19H18N4O2, the 1,8-naphthyridine ring system is essentially planar [rms deviation = 0.011 (3) Å]. The dihedral angle between the naphthyridine ring system and …
Number of citations: 7 scripts.iucr.org
N Aggarwal, R Kumar, C Srivastava… - Pest management …, 2014 - Wiley Online Library
BACKGROUND Diacyl hydrazines have attracted significant interest in medicine, pesticide chemistry and material science. It is an important class of insect growth regulators. In this …
Number of citations: 16 onlinelibrary.wiley.com
AA Fadda, SA El-Hadidy, KM Elattar - Synthetic Communications, 2015 - Taylor & Francis
This review reports a broad overview of the synthetic procedures of 1,8-naphthyridines, dibenzo[b,g][1,8]naphthyridine, dibenzo[c,f][1,8]naphthyridine, 1,8-naphthyridine-3-carboxylic …
Number of citations: 40 www.tandfonline.com
K Manna, YK Agrawal - European journal of medicinal chemistry, 2010 - Elsevier
Twenty-eight newer 3-benzofuran-5-aryl-1-pyrazolyl-pyridylmethanone and 3-benzofuran-5-aryl-1-pyrazolylcarbonyl-4-oxo-naphthyridin analogs were synthesized by microwave …
Number of citations: 99 www.sciencedirect.com
S Mubarak, M Zia-Ur-Rehman, N Jamil… - Chemical and …, 2019 - jstage.jst.go.jp
An environment friendly synthesis of novel hybrid pharmacophores derived from synergism of nalidixic acid and 1, 3-diphenylprop-2-en-1-ones is described. Percent yield and reaction …
Number of citations: 5 www.jstage.jst.go.jp
FRG Bergamini, MA Ribeiro, M Lancellotti… - Journal of Molecular …, 2016 - Elsevier
This article describes the synthesis and characterization of the 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide (hzd) and six carbonyl hydrazones derivatives of …
Number of citations: 8 www.sciencedirect.com
MA Bhat, MA Al-Omar - Medicinal Chemistry Research, 2013 - Springer
A novel series of Schiff bases (3–13) were synthesized by the reaction of isoniazid (INH), nalidixic acid hydrazide, and fenamic acid hydrazides with monoterpenes (citral, camphor, and …
Number of citations: 31 link.springer.com
OM Khalil, EM Gedawy, AA El-Malah, ME Adly - Bioorganic Chemistry, 2019 - Elsevier
Aim Design and synthesis of novel nalidixic acid derivatives of potent anticancer and topoisomerase II inhibitory activities were our major aim. Materials & methods All the newly …
Number of citations: 21 www.sciencedirect.com
S Ceylan, H Bayrak, S Basoglu Ozdemir… - Heterocyclic …, 2016 - degruyter.com
Carbothioamides 4a,b, obtained from nalidixic acid, were converted to the corresponding 1,3-thiazolidine derivatives 5a,b by cyclocondensation with 2-bromo-1-(4-chlorophenyl)…
Number of citations: 20 www.degruyter.com

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